![molecular formula C25H20N2O3 B14417811 N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-09-6](/img/structure/B14417811.png)
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them attractive for various applications in fields such as optoelectronics, electroactive materials, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves the functionalization of the carbazole core. One common method is the incorporation of substituents at the nitrogen position of the carbazole ring . The reaction conditions often include the use of boron trifluoride diethyl ether as a catalyst, which helps in achieving high yields and purity .
Industrial Production Methods
For industrial production, chemical polymerization methods are employed due to their viability for large-scale production and the ability to yield higher molecular weight polymers . Interfacial polymerization is one such method that has been widely used for the synthesis of polycarbazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of electroluminescent materials and dyes.
Biology: Investigated for its potential as an anticancer agent due to its antiproliferative properties.
Medicine: Explored for its antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
9H-carbazole-9-carbothioic methacrylic thioanhydride: Known for its electropolymerization properties.
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo[A]carbazole-3-carboxamide: Similar in structure but with different substituents, leading to varied applications.
Uniqueness
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific combination of substituents, which confer unique photochemical and thermal stability, making it highly suitable for optoelectronic applications .
Propiedades
Número CAS |
84809-09-6 |
|---|---|
Fórmula molecular |
C25H20N2O3 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c1-2-30-23-10-6-5-9-21(23)27-25(29)19-13-15-11-12-17-16-7-3-4-8-20(16)26-24(17)18(15)14-22(19)28/h3-14,26,28H,2H2,1H3,(H,27,29) |
Clave InChI |
ORICDSUWFYPCFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


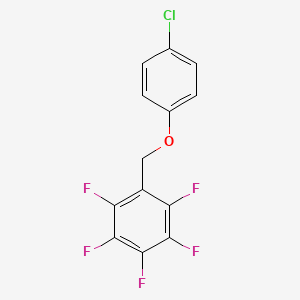
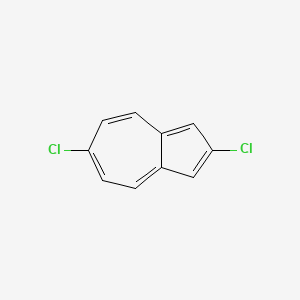
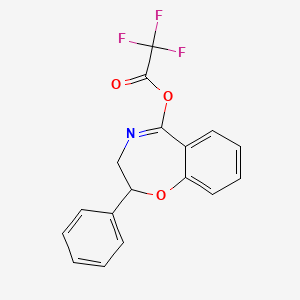
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
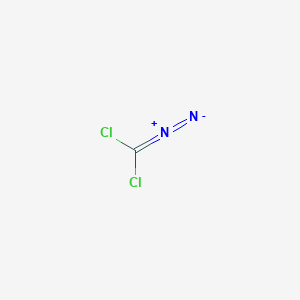
stannane](/img/structure/B14417762.png)
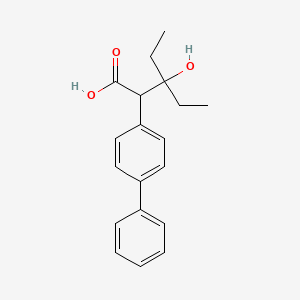
![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)
![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)


![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
